![molecular formula C26H24N2O5S2 B11713676 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] CAS No. 698368-29-5](/img/structure/B11713676.png)
4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfonamide groups attached to a central oxygen-linked biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4,4’-oxydianiline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst (e.g., iron(III) chloride) are used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of para-aminobenzoic acid, allowing the compound to inhibit enzymes like dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. The compound’s ability to undergo various chemical modifications also enables it to interact with different biological pathways, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
4,4’-Oxybis(benzoic acid): Similar central oxygen-linked biphenyl structure but with carboxylic acid groups instead of sulfonamide groups.
4,4’-Oxybis[N-(4-chlorophenyl)benzene-1-sulfonamide]: Similar structure with chlorine-substituted aromatic rings.
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]: Similar structure with nitro-substituted aromatic rings.
Uniqueness: 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
698368-29-5 |
|---|---|
Fórmula molecular |
C26H24N2O5S2 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-4-[4-[(4-methylphenyl)sulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O5S2/c1-19-3-7-21(8-4-19)27-34(29,30)25-15-11-23(12-16-25)33-24-13-17-26(18-14-24)35(31,32)28-22-9-5-20(2)6-10-22/h3-18,27-28H,1-2H3 |
Clave InChI |
WYOYQSJUQUEATO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11713597.png)
![(2E)-2-[(1-acetyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B11713604.png)

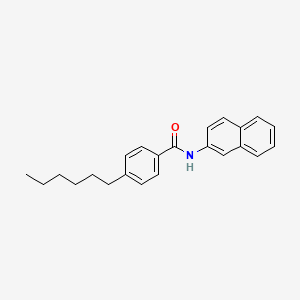
![(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)
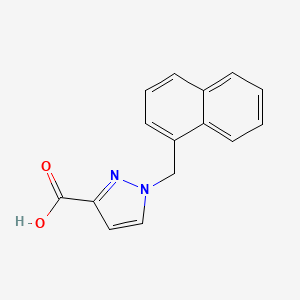
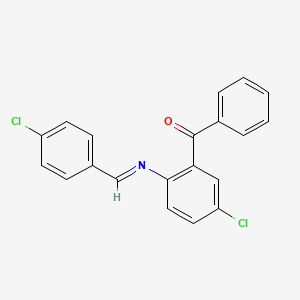
![(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11713637.png)
![3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11713645.png)
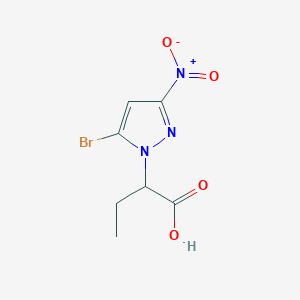
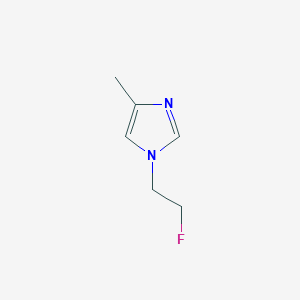
![5-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11713663.png)
![4-(7-chloro-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B11713668.png)
![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
